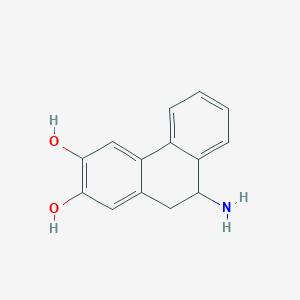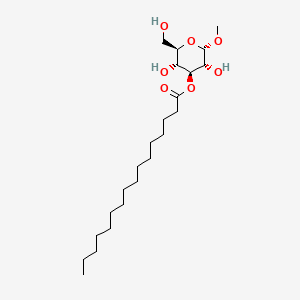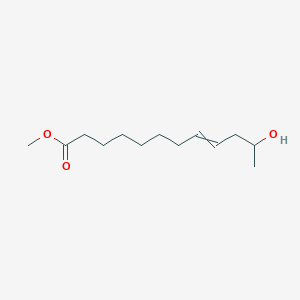
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- is an organic compound with the molecular formula C13H24O3 It is a methyl ester derivative of 8-dodecenoic acid, featuring a hydroxyl group at the 11th position and a double bond in the E-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- typically involves the esterification of 8-dodecenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to scale up the production while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 8-dodecenoic acid, 11-oxo-, methyl ester.
Reduction: Formation of 8-dodecanoic acid, 11-hydroxy-, methyl ester.
Substitution: Formation of 8-dodecenoic acid, 11-chloro-, methyl ester.
Aplicaciones Científicas De Investigación
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, interacting with enzymes or receptors, thereby modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecenoic acid, methyl ester, (E)-: Similar in structure but with a longer carbon chain.
9,12-Octadecadienoic acid, methyl ester: Contains two double bonds, making it more unsaturated.
11-Dodecenoic acid, methyl ester: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
8-Dodecenoic acid, 11-hydroxy-, methyl ester, (E)- is unique due to the presence of both a hydroxyl group and a double bond in the E-configuration. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
68779-88-4 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
methyl 11-hydroxydodec-8-enoate |
InChI |
InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h6,8,12,14H,3-5,7,9-11H2,1-2H3 |
Clave InChI |
DBQANRZQBIMWGK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=CCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
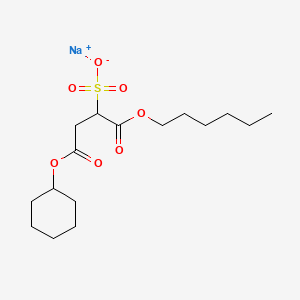
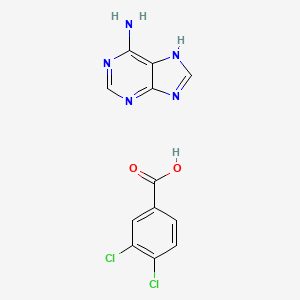
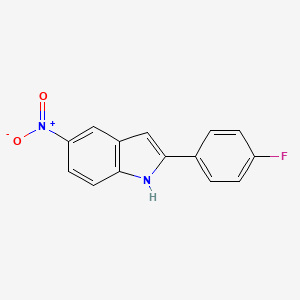
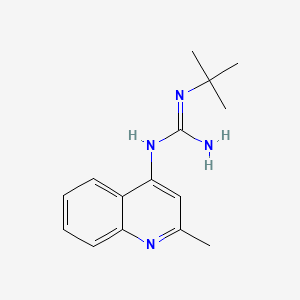
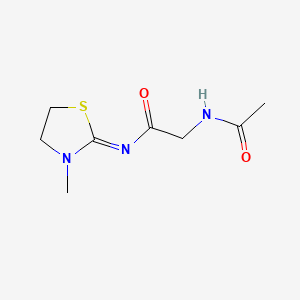
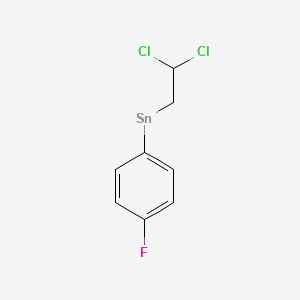
![2H-Pyran, tetrahydro-2-[(1-methylheptyl)oxy]-](/img/structure/B14475266.png)

![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)

